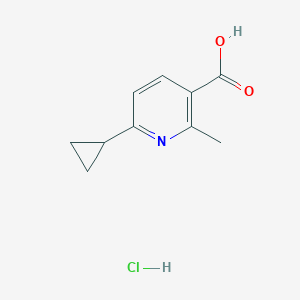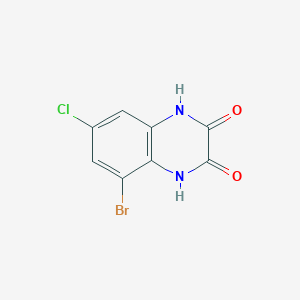
1-(2-Chloro-4-iodopyridin-3-yl)ethanone
Descripción general
Descripción
1-(2-Chloro-4-iodopyridin-3-yl)ethanone, also known as 3-acetyl-2-chloro-4-iodopyridine, is a chemical compound with the molecular formula C7H5ClINO . It has a molecular weight of 281.47800 .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 4th position with an iodine atom, and at the 3rd position with an acetyl group (ethanone) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(2-Chloro-4-iodopyridin-3-yl)ethanone serves as a precursor in the synthesis of various complex organic compounds. It has been utilized in the preparation of compounds like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, which further undergoes various chemical reactions to synthesize compounds with potential antimicrobial activities. These synthesized compounds are characterized by physical and spectral data, highlighting the role of chlorine as a substituent in enhancing antimicrobial properties (Sherekar et al., 2022).
Structural and Vibrational Studies
In another study, the compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, which is structurally related to 1-(2-Chloro-4-iodopyridin-3-yl)ethanone, was synthesized and subjected to comprehensive structural and vibrational spectroscopic studies. The research utilized techniques such as single-crystal X-ray diffraction, FTIR, NMR spectral analysis, and Density Functional Theory (DFT) computations to elucidate the molecular structure and properties of the compound. This highlights the application of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone derivatives in the field of molecular spectroscopy and computational chemistry (Murugavel et al., 2016).
Enzymatic Synthesis for Pharmaceutical Intermediates
Furthermore, derivatives of compounds structurally similar to 1-(2-Chloro-4-iodopyridin-3-yl)ethanone, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, have been synthesized using enzymatic processes. These derivatives serve as vital chiral intermediates in the synthesis of pharmaceuticals like Ticagrelor, showcasing the application of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone in the biocatalytic production of drug intermediates. The enzymatic process is highlighted for its high yield, enantiomeric purity, and environmentally friendly approach, making it suitable for industrial applications (Guo et al., 2017).
Antioxidant and Antidiabetic Potential
Derivatives of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone, such as chloroquinoline compounds, have been investigated for their antioxidant activities. The research involved synthesizing novel chloroquinoline derivatives and assessing their antioxidant properties, which are crucial in reducing high glucose levels in the human body. This indicates the potential application of 1-(2-Chloro-4-iodopyridin-3-yl)ethanone derivatives in developing antioxidant and anti-diabetic agents. Molecular docking studies further suggest that these compounds could serve as effective anti-diabetic agents by inhibiting specific proteins involved in diabetes (Murugavel et al., 2017).
Safety and Hazards
Safety and hazard information for 1-(2-Chloro-4-iodopyridin-3-yl)ethanone includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety data, it’s recommended to refer to the Safety Data Sheet (SDS) of this compound.
Propiedades
IUPAC Name |
1-(2-chloro-4-iodopyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMSNRYEXIFBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441529 | |
| Record name | AGN-PC-0N68LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-iodopyridin-3-yl)ethanone | |
CAS RN |
185041-03-6 | |
| Record name | AGN-PC-0N68LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)


![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)

